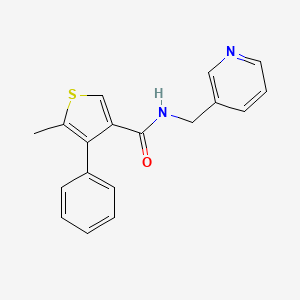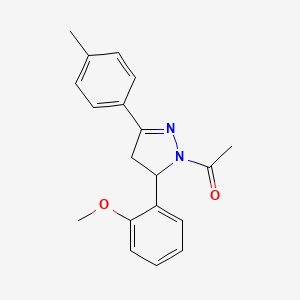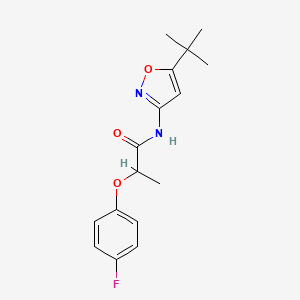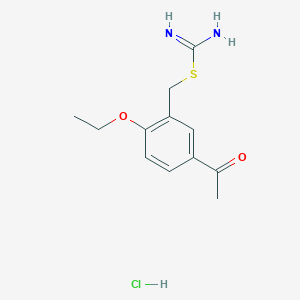
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP was first synthesized in 1976 and has since been used in numerous studies to investigate the mechanisms of Parkinson's disease.
Mécanisme D'action
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is metabolized into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it creates a reproducible and well-characterized model of Parkinson's disease. This allows researchers to investigate the underlying mechanisms of the disease and test potential therapeutic interventions. However, there are limitations to using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the human disease.
Orientations Futures
There are several future directions for 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide research, including investigating the role of non-dopaminergic neurons in Parkinson's disease, developing new therapies that target the underlying mechanisms of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity, and using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other neurotoxins to create more complex models of Parkinson's disease. Additionally, researchers are exploring the use of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to better understand the underlying mechanisms of these diseases.
Méthodes De Synthèse
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with acetic anhydride and subsequent reactions with pyridine and formaldehyde. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Applications De Recherche Scientifique
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide causes a selective destruction of dopaminergic neurons in the substantia nigra, which results in motor deficits similar to those observed in Parkinson's disease patients.
Propriétés
IUPAC Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-17(15-7-3-2-4-8-15)16(12-22-13)18(21)20-11-14-6-5-9-19-10-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFJAWRGPBXGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4893916.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4893920.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)

![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
